(2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidine (2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16547180
InChI: InChI=1S/C27H29F12NOSi/c1-4-42(5-2,6-3)41-23(22-8-7-9-40-22,16-10-18(24(28,29)30)14-19(11-16)25(31,32)33)17-12-20(26(34,35)36)15-21(13-17)27(37,38)39/h10-15,22,40H,4-9H2,1-3H3
SMILES:
Molecular Formula: C27H29F12NOSi
Molecular Weight: 639.6 g/mol

(2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidine

CAS No.:

Cat. No.: VC16547180

Molecular Formula: C27H29F12NOSi

Molecular Weight: 639.6 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidine -

Specification

Molecular Formula C27H29F12NOSi
Molecular Weight 639.6 g/mol
IUPAC Name [bis[3,5-bis(trifluoromethyl)phenyl]-pyrrolidin-2-ylmethoxy]-triethylsilane
Standard InChI InChI=1S/C27H29F12NOSi/c1-4-42(5-2,6-3)41-23(22-8-7-9-40-22,16-10-18(24(28,29)30)14-19(11-16)25(31,32)33)17-12-20(26(34,35)36)15-21(13-17)27(37,38)39/h10-15,22,40H,4-9H2,1-3H3
Standard InChI Key ZWQDXQHXJZYMSN-UHFFFAOYSA-N
Canonical SMILES CC[Si](CC)(CC)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Nomenclature and Stereochemistry

The IUPAC name, (R)-2-(bis(3,5-bis(trifluoromethyl)phenyl)((triethylsilyl)oxy)methyl)pyrrolidine, reflects its stereochemistry at the C2 position of the pyrrolidine ring. The (2R) configuration is critical for its enantioselective interactions in catalytic applications . The SMILES notation (CC[Si](OC([C@@H]1NCCC1)(C2=CC(C(F)(F)F)=CC(C(F)(F)F)=C2)C3=CC(C(F)(F)F)=CC(C(F)(F)F)=C3)(CC)CC) confirms the spatial arrangement of the triethylsilyl ether, pyrrolidine, and bis(trifluoromethyl)phenyl groups .

Table 1: Key Identifiers

PropertyValueSource
CAS Number1061307-56-9
Molecular FormulaC27H29F12NOSi\text{C}_{27}\text{H}_{29}\text{F}_{12}\text{NOSi}
Molecular Weight639.61 g/mol
Purity≥97%
Storage ConditionsCool, dry place (<15°C recommended)

Electronic and Steric Effects

The six trifluoromethyl (-CF3_3) groups introduce strong electron-withdrawing effects, enhancing the compound’s stability against nucleophilic attack. The triethylsilyl (TES) group acts as a steric shield for the hydroxymethyl moiety, enabling controlled deprotection under mild acidic conditions.

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis involves a multi-step sequence:

  • Pyrrolidine Functionalization: Introduction of the hydroxymethyl group at the C2 position via Mannich reaction or reductive amination.

  • Silylation: Protection of the hydroxyl group using triethylsilyl chloride (TESCl) in the presence of a base like imidazole.

  • Bis(trifluoromethyl)phenyl Incorporation: Ullmann coupling or Suzuki-Miyaura cross-coupling to attach the 3,5-bis(trifluoromethyl)phenyl groups .

Key Challenges

  • Steric Hindrance: The bulky trifluoromethyl groups complicate coupling reactions, requiring optimized catalysts (e.g., Pd(PPh3_3)4_4) .

  • Chiral Purity: Asymmetric induction during pyrrolidine formation necessitates chiral auxiliaries or enzymes to achieve >97% enantiomeric excess .

Applications in Asymmetric Catalysis

Chiral Ligand Design

The compound serves as a precursor for phosphine-free ligands in transition-metal catalysis. For example, its deprotected hydroxyl derivative coordinates to palladium, enabling enantioselective C–H functionalization reactions with up to 92% ee.

Table 2: Comparison with Analogous Silyl-Protected Compounds

CompoundSilyl GroupTdeprotT_{\text{deprot}} (°C)Catalytic Efficiency (% ee)
(2R)-TES-protected pyrrolidineTriethylsilyl40 (HCl/MeOH)88–92
(2R)-TBS-protected pyrrolidine tert-Butyldimethyl60 (TBAF/THF)78–85

Pharmaceutical Intermediates

The trifluoromethyl groups enhance blood-brain barrier permeability, making the compound a candidate for CNS drug candidates. Derivatives have shown promise as inhibitors of β-secretase (BACE1), a target in Alzheimer’s disease.

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited solubility in polar solvents (e.g., water, methanol) but highly soluble in dichloromethane and THF .

  • Thermal Stability: Decomposition observed above 200°C, with the TES group cleaving before the pyrrolidine ring.

Spectroscopic Data

  • 1H^1\text{H} NMR: Distinct signals at δ 0.6–0.8 ppm (SiCH2_2CH3_3), δ 2.5–3.2 ppm (pyrrolidine protons), and δ 7.2–7.8 ppm (aryl protons) .

  • 19F^{19}\text{F} NMR: Singlets at δ -63 ppm (CF3_3 groups) .

Future Directions

Recent studies focus on replacing the TES group with photolabile protecting groups (e.g., nitroveratryl) for light-triggered deprotection in prodrug systems. Additionally, computational modeling aims to predict its behavior in enantioselective Diels-Alder reactions, potentially reducing experimental screening efforts.

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